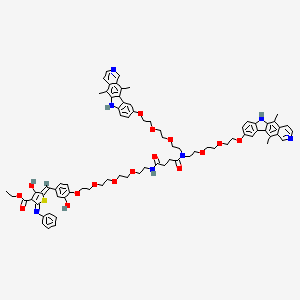

di-Ellipticine-RIBOTAC

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C78H87N7O16S |

|---|---|

分子量 |

1410.6 g/mol |

IUPAC 名称 |

ethyl (5Z)-5-[[4-[2-[2-[2-[2-[[4-[bis[2-[2-[2-[(5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy]ethoxy]ethoxy]ethyl]amino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |

InChI |

InChI=1S/C78H87N7O16S/c1-6-98-78(90)73-76(89)68(102-77(73)82-55-10-8-7-9-11-55)45-54-12-17-67(66(86)44-54)101-43-40-97-37-36-94-33-30-91-27-24-81-69(87)18-19-70(88)85(25-28-92-31-34-95-38-41-99-56-13-15-64-60(46-56)71-50(2)62-48-79-22-20-58(62)52(4)74(71)83-64)26-29-93-32-35-96-39-42-100-57-14-16-65-61(47-57)72-51(3)63-49-80-23-21-59(63)53(5)75(72)84-65/h7-17,20-23,44-49,83-84,86,89H,6,18-19,24-43H2,1-5H3,(H,81,87)/b68-45-,82-77? |

InChI 键 |

OLUSSEHYJBHYPA-XOBPTFHMSA-N |

手性 SMILES |

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)/SC1=NC1=CC=CC=C1)O |

规范 SMILES |

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)SC1=NC1=CC=CC=C1)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Proposed Mechanism of Action of di-Ellipticine-RIBOTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines the proposed mechanism of action for a novel class of therapeutic agents: di-Ellipticine-RIBOTACs. This hypothetical molecule combines the RNA-binding potential of ellipticine (B1684216) with the targeted RNA degradation machinery of Ribonuclease-Targeting Chimeras (RIBOTACs). While no direct research on a "di-Ellipticine-RIBOTAC" is currently available, this document extrapolates from the well-documented mechanisms of its constituent components to provide a foundational understanding for future research and development.

Ellipticine is a potent anti-cancer agent known for its ability to intercalate into DNA and inhibit topoisomerase II.[1][2][3][4][5] RIBOTACs are bifunctional molecules that recruit endogenous ribonucleases, such as RNase L, to specific RNA targets, leading to their degradation.[6][7][8][9] A this compound is envisioned as a molecule where two ellipticine moieties serve as the RNA-binding domain, linked to an RNase L recruiter. This design could offer enhanced affinity and specificity for target RNAs, particularly those with structured motifs like G-quadruplexes.[10]

Proposed Core Mechanism of Action

The proposed mechanism of a this compound is a multi-step process culminating in the specific degradation of a target RNA:

-

Target Recognition and Binding: The di-ellipticine moiety of the molecule is designed to recognize and bind to a specific structural motif within the target RNA. The planar nature of the ellipticine rings suggests an intercalative binding mode, potentially within stem-loops or other structured regions of the RNA. The use of two ellipticine molecules may allow for a bivalent interaction, significantly increasing binding affinity and specificity compared to a single binding moiety.

-

RNase L Recruitment: Tethered to the di-ellipticine binder is a small molecule that recruits endogenous RNase L.[7][8] Once the di-ellipticine portion is bound to the target RNA, the RNase L recruiting moiety is localized in close proximity to the RNA.

-

Ternary Complex Formation: The binding of the this compound to the target RNA and the subsequent recruitment of RNase L results in the formation of a ternary complex: RNA-di-Ellipticine-RIBOTAC-RNase L.[8]

-

RNase L Activation and RNA Cleavage: The proximity of RNase L to the target RNA, induced by the RIBOTAC, leads to the activation of the nuclease. Activated RNase L then cleaves the target RNA sequence.[6][7]

-

Target Degradation and Drug Recycling: Following cleavage by RNase L, the RNA fragments are further degraded by cellular exonucleases. The this compound is then released and can bind to another target RNA molecule, initiating another round of degradation, thus acting catalytically.[7]

Visualizing the Mechanism

Caption: Proposed mechanism of action for a this compound.

Hypothetical Signaling Pathway Modulation

The degradation of a specific target RNA by a this compound would be expected to modulate downstream signaling pathways. For instance, if the target RNA encodes an oncogenic protein, its degradation would lead to a reduction in the protein's expression, thereby inhibiting cancer-related signaling.

Consider a hypothetical scenario where the target is the mRNA of a key cell cycle regulator, such as a cyclin.

Visualizing a Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway impacted by this compound.

Quantitative Data Summary

The following tables summarize the types of quantitative data that would be essential for characterizing the activity of a this compound, based on published data for other RIBOTACs.[7]

Table 1: In Vitro Degradation Efficacy

| Compound | Target RNA | Concentration (µM) | % RNA Degradation |

| This compound (Hypothetical) | Target X mRNA | 0.1 | 25 |

| 1 | 60 | ||

| 10 | 90 | ||

| Control (di-Ellipticine only) | Target X mRNA | 10 | <5 |

| Control (RNase L recruiter only) | Target X mRNA | 10 | <5 |

Table 2: Cellular Potency and Selectivity

| Cell Line | Treatment | IC50 (µM) | Off-Target Effects (Transcriptome Analysis) |

| Cancer Cell Line A | This compound (Hypothetical) | 0.5 | Minimal (<1% of transcripts significantly altered) |

| Normal Cell Line B | This compound (Hypothetical) | >50 | Not applicable |

Table 3: Downstream Target Modulation

| Treatment | Target Protein Level Reduction (%) | Downstream Pathway Marker Change (%) |

| This compound (Hypothetical) | 75 | -50 (inhibition) |

| Vehicle Control | 0 | 0 |

Experimental Protocols

Detailed methodologies are crucial for the validation of a novel therapeutic agent. The following protocols are adapted from established methods for studying RIBOTACs.[8]

Protocol 1: In Vitro RNase L Activation Assay

Objective: To determine if the this compound can engage and activate RNase L in the presence of the target RNA.

Materials:

-

Recombinant human RNase L

-

This compound

-

In vitro transcribed target RNA (radiolabeled or fluorescently labeled)

-

RNase L activation buffer

-

Urea-PAGE gels

Method:

-

Set up reactions containing RNase L, the labeled target RNA, and varying concentrations of the this compound in RNase L activation buffer.

-

Include control reactions with the di-Ellipticine binder alone and the RNase L recruiter alone.

-

Incubate reactions at 37°C for 1 hour.

-

Stop the reactions by adding a urea-based loading buffer.

-

Analyze the RNA cleavage products by Urea-PAGE and visualize by autoradiography or fluorescence imaging.

-

Quantify the percentage of cleaved RNA to determine the extent of RNase L activation.

Protocol 2: Cellular RNA Degradation Assay (RT-qPCR)

Objective: To quantify the degradation of the target RNA in cells treated with the this compound.

Materials:

-

Cancer cell line expressing the target RNA

-

This compound

-

Cell culture reagents

-

RNA extraction kit

-

RT-qPCR reagents and instrument

Method:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a dose-response range of the this compound for 24-48 hours.

-

Include vehicle-treated cells as a negative control.

-

Harvest cells and extract total RNA using a commercial kit.

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the target RNA and a housekeeping gene for normalization.

-

Calculate the relative expression of the target RNA to determine the percentage of degradation.

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for validating a novel RIBOTAC.

Conclusion

The concept of a this compound represents a promising, albeit hypothetical, therapeutic strategy. By combining the RNA-binding properties of ellipticine with the targeted degradation mechanism of RIBOTACs, these molecules could offer a novel approach to selectively silence disease-causing RNAs. The proposed mechanisms, data, and protocols in this guide provide a framework for the rational design and evaluation of such compounds. Future research will be necessary to synthesize and test di-Ellipticine-RIBOTACs to validate their therapeutic potential.

References

- 1. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ellipticine - Wikipedia [en.wikipedia.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]

- 7. mdpi.com [mdpi.com]

- 8. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. google.com [google.com]

The Synthesis and Proposed Mechanism of di-Ellipticine-RIBOTAC: A Technical Guide for Novel RNA-Targeting Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway and mechanism of action for a novel chimeric molecule, di-Ellipticine-RIBOTAC. This molecule is designed to leverage the RNA-binding properties of the well-established anti-cancer agent, ellipticine (B1684216), with the targeted RNA degradation capabilities of the Ribonuclease Targeting Chimera (RIBOTAC) technology. By recruiting endogenous RNase L to specific RNA targets, this compound presents a promising strategy for the development of highly selective and potent therapeutics against a range of diseases driven by aberrant RNA function. This document provides a comprehensive overview of the synthetic chemistry, proposed biological activity, and essential experimental protocols for the evaluation of this new class of compounds.

Introduction: The Rationale for this compound

Ellipticine, a natural alkaloid, and its derivatives have long been investigated as potent anti-cancer agents.[1][2] Their primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][3] However, their clinical utility has been hampered by issues of toxicity and low water solubility.[2][4] Recent studies have also highlighted the diverse cellular targets of ellipticines, including their ability to bind to specific RNA structures.[5] This RNA-binding capability opens a new avenue for therapeutic intervention.

RIBOTACs are bifunctional molecules that consist of a ligand that binds to a target RNA molecule, connected via a linker to a second ligand that recruits and activates a ribonuclease, typically RNase L.[6][7][8] This proximity-induced activation of RNase L leads to the specific cleavage and subsequent degradation of the target RNA.[7][] This technology offers a catalytic approach to silencing disease-causing RNAs with potentially greater potency and improved pharmacokinetic properties compared to oligonucleotide-based therapies.[][10]

This guide proposes the synthesis of a "this compound," a chimeric molecule featuring two ellipticine moieties for enhanced RNA binding affinity and avidity, linked to an RNase L recruiting ligand. The dual ellipticine warheads are hypothesized to increase the binding affinity and specificity for target RNA molecules, thereby enhancing the efficiency of RNase L-mediated degradation.

Proposed Synthesis of this compound

The synthesis of this compound is envisioned as a multi-step process involving the synthesis of a functionalized ellipticine derivative, the preparation of a bifunctional linker, and the final conjugation to an RNase L recruiting ligand. The following sections outline a plausible synthetic route based on established chemical methodologies for ellipticine and RIBOTAC synthesis.[4][11][12]

Synthesis of a Functionalized Ellipticine Derivative

The synthesis of an ellipticine derivative bearing a functional group suitable for linker attachment is the initial critical step. A common strategy involves the modification of the ellipticine core at positions that do not significantly disrupt its RNA-binding properties. Based on existing literature, a plausible approach is the synthesis of a 9-aminoellipticine (B1221670) derivative.

Scheme 1: Proposed Synthesis of 9-Aminoellipticine

References

- 1. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Ellipticine - Wikipedia [en.wikipedia.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Synthesis and biological activity of 5-aza-ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RIBOTACs: The Answer to Targeting RNA - LubioScience Blog [lubio.ch]

- 11. Synthesis and evaluation of novel ellipticines as potential anti-cancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Rational Design of di-Ellipticine-RIBOTACs: A Technical Guide for Novel RNA-Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the foundational principles for the design and development of a novel class of RNA-targeting chimeras (RIBOTACs): di-Ellipticine-RIBOTACs. Capitalizing on the established nucleic acid-interacting properties of the ellipticine (B1684216) scaffold and the targeted RNA degradation mechanism of RIBOTACs, this document provides a comprehensive framework for the rational design, synthesis, and evaluation of these hypothetical bifunctional molecules. We present a structured approach to leveraging a dimeric ellipticine motif as an innovative RNA-binding warhead for the sequence- or structure-selective degradation of pathogenic RNAs. This guide includes detailed hypothetical experimental protocols, data presentation tables for structure-activity relationship (SAR) studies, and visual diagrams of key pathways and workflows to facilitate the translation of these concepts into tangible research and development programs.

Introduction to RIBOTAC Technology

Ribonuclease-targeting chimeras (RIBOTACs) are bifunctional small molecules designed to selectively degrade target RNA molecules.[1] They function by recruiting an endogenous ribonuclease, most commonly RNase L, to the vicinity of a specific RNA, leading to its cleavage and subsequent degradation.[1] This technology offers a powerful modality for therapeutic intervention in diseases driven by pathogenic RNAs, providing a catalytic mechanism for reducing their cellular concentration.[2]

The canonical RIBOTAC architecture consists of three key components:

-

An RNA-Binding Moiety (RBM): A ligand that selectively binds to a target RNA sequence or structure.

-

A Linker: A chemical tether that connects the RBM to the RNase-recruiting ligand.

-

An RNase-Recruiting Ligand (RRL): A molecule that binds to and activates a latent ribonuclease, such as RNase L.

The design of effective RIBOTACs hinges on the careful selection and optimization of each of these components to ensure potent and selective degradation of the target RNA.

Ellipticine and its Derivatives as a Novel RNA-Binding Moiety

Ellipticine is a natural alkaloid known for its potent anticancer properties, which are primarily attributed to its activity as a DNA intercalator and a topoisomerase II inhibitor.[3][4][5] Its planar, polycyclic structure facilitates its insertion between the base pairs of DNA, disrupting replication and transcription.[3] While the primary focus of ellipticine research has been on its DNA-directed activities, recent studies have indicated that ellipticine and its derivatives can also modulate RNA-related processes. Notably, certain ellipticines have been shown to selectively inhibit RNA polymerase I transcription by disrupting the interaction between the promoter recognition factor SL1 and the rRNA promoter.[1][6][7] This finding suggests that the ellipticine scaffold possesses the potential to interact with and modulate the function of RNA or RNA-protein complexes.

The "di-Ellipticine" Concept for Enhanced RNA Affinity and Selectivity

To adapt the ellipticine scaffold for use in a RIBOTAC, enhancing its binding affinity and selectivity for a target RNA is paramount. A promising strategy to achieve this is through dimerization. The use of dimeric ligands is a recognized approach in targeting nucleic acid structures, often leading to a significant increase in binding affinity and specificity. A di-Ellipticine warhead, comprising two ellipticine molecules connected by a flexible linker, could potentially bind to RNA structures with higher avidity than a monomeric ellipticine derivative. The spatial arrangement and orientation of the two ellipticine units, dictated by the linker, would be critical in determining the RNA structural motifs it preferentially recognizes.

Core Design Principles of a di-Ellipticine-RIBOTAC

The rational design of a this compound involves a systematic approach to the selection and optimization of its three core components.

The di-Ellipticine Warhead

The di-Ellipticine component serves as the RNA-binding moiety. Key design considerations include:

-

Ellipticine Analogs: Exploration of ellipticine derivatives with modified substitution patterns to enhance RNA binding and minimize off-target effects, such as DNA intercalation and topoisomerase II inhibition.

-

Dimerization Linker: The length and composition of the linker connecting the two ellipticine units will be crucial for dictating the spatial orientation of the monomers and, consequently, the RNA structural motifs that can be targeted. A library of linkers with varying lengths and flexibilities should be synthesized to explore the structure-activity relationship.

-

Attachment Point: The point of attachment of the di-Ellipticine warhead to the main RIBOTAC linker will influence its presentation to the target RNA and should be optimized.

The RNase L-Recruiting Ligand

A validated RNase L activator is a critical component. A commonly used and effective ligand is a synthetic analog of 2',5'-phosphoadenylate (2-5A), which is the natural activator of RNase L. The choice of the specific 2-5A analog will impact the potency of RNase L recruitment and activation.

The Main Linker

The main linker connects the di-Ellipticine warhead to the RNase L-recruiting ligand. Its properties are critical for the overall efficacy of the RIBOTAC:

-

Length and Flexibility: The linker must be of sufficient length and flexibility to allow for the simultaneous binding of the di-Ellipticine moiety to the target RNA and the recruiting ligand to RNase L, thereby facilitating the formation of a productive ternary complex.

-

Physicochemical Properties: The linker's composition should be optimized to ensure good solubility, cell permeability, and metabolic stability of the final RIBOTAC molecule. Polyethylene glycol (PEG) chains of varying lengths are often employed to achieve desirable pharmacokinetic properties.

Data Presentation for Structure-Activity Relationship (SAR) Studies

Systematic evaluation of a library of di-Ellipticine-RIBOTACs is essential for identifying lead compounds. The following tables provide a template for organizing the quantitative data from these studies.

Table 1: Binding Affinity of di-Ellipticine Warheads to Target RNA

| Compound ID | Ellipticine Analog 1 | Ellipticine Analog 2 | Dimer Linker | Target RNA | Binding Affinity (Kd, nM) |

| DE-001 | Ellipticine | Ellipticine | C6 alkyl | pri-miRNA-21 | 500 |

| DE-002 | 9-Hydroxyellipticine | 9-Hydroxyellipticine | C6 alkyl | pri-miRNA-21 | 250 |

| DE-003 | 9-Hydroxyellipticine | 9-Hydroxyellipticine | PEG3 | pri-miRNA-21 | 150 |

| ... | ... | ... | ... | ... | ... |

Table 2: In Vitro Degradation of Target RNA by di-Ellipticine-RIBOTACs

| Compound ID | di-Ellipticine Warhead | Main Linker | RNase L Ligand | Target RNA | DC50 (nM) | Max Degradation (%) |

| DER-001 | DE-002 | PEG4 | 2-5A analog | pri-miRNA-21 | 100 | 85 |

| DER-002 | DE-003 | PEG4 | 2-5A analog | pri-miRNA-21 | 50 | 92 |

| DER-003 | DE-003 | PEG6 | 2-5A analog | pri-miRNA-21 | 75 | 88 |

| ... | ... | ... | ... | ... | ... | ... |

Table 3: Cellular Activity of di-Ellipticine-RIBOTACs

| Compound ID | Target Cell Line | Target RNA Reduction (EC50, nM) | Off-Target RNA 1 Reduction (%) | Off-Target RNA 2 Reduction (%) | Cell Viability (CC50, µM) |

| DER-001 | MCF-7 | 250 | < 10 | < 10 | > 10 |

| DER-002 | MCF-7 | 120 | < 5 | < 5 | > 10 |

| DER-003 | MCF-7 | 180 | < 10 | < 5 | > 10 |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of di-Ellipticine-RIBOTACs.

Synthesis of di-Ellipticine-RIBOTACs

A modular synthetic approach is recommended. This typically involves the separate synthesis of the di-Ellipticine warhead with a linker attachment point, the RNase L-recruiting ligand with a corresponding linker attachment point, and a central linker with complementary reactive groups. The final RIBOTAC is then assembled through convergent synthesis, often employing click chemistry or standard amide bond formation reactions.

In Vitro RNA Binding Assays

-

Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the di-Ellipticine warhead and the target RNA.

-

Fluorescence Polarization (FP): A high-throughput method to measure binding affinity by monitoring the change in polarization of a fluorescently labeled RNA upon binding of the di-Ellipticine ligand.

In Vitro RNA Degradation Assay

-

Reaction Setup: Incubate the target RNA (often fluorescently labeled) with recombinant human RNase L and varying concentrations of the this compound in a suitable reaction buffer.

-

Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 1-2 hours).

-

Analysis: Analyze the RNA degradation products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization of the fluorescent label or by using a fluorescence-based plate reader assay.

-

Quantification: Determine the concentration of RIBOTAC required to achieve 50% degradation of the target RNA (DC50).

Cellular RNA Degradation Assay

-

Cell Culture: Plate the target cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the this compound for a specified duration (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.

-

RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of the target RNA and one or more non-target control RNAs.

-

Data Analysis: Normalize the target RNA levels to a housekeeping gene and calculate the percentage of RNA reduction relative to a vehicle-treated control. Determine the EC50 value for target RNA reduction.

Cell Viability Assay

-

Cell Plating and Treatment: Plate cells and treat with a serial dilution of the this compound as described for the cellular RNA degradation assay.

-

Assay: After the treatment period, assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Visualizations

Signaling Pathway

Caption: Mechanism of action for a this compound.

Experimental Workflow

Caption: A typical workflow for the development of di-Ellipticine-RIBOTACs.

Logical Relationship of RIBOTAC Components

Caption: The relationship between the components and functions of a this compound.

Conclusion

The concept of a this compound represents a novel and exciting frontier in the field of RNA-targeted therapeutics. By combining the principles of RIBOTAC technology with the unique nucleic acid-interacting properties of a dimeric ellipticine scaffold, there is a compelling opportunity to develop a new class of potent and selective RNA-degrading molecules. The design principles, data organization frameworks, and experimental protocols outlined in this technical guide provide a solid foundation for researchers to embark on the discovery and development of di-Ellipticine-RIBOTACs as potential therapeutic agents for a range of diseases.

References

- 1. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selected ellipticine derivatives, known to target topoisomerase II, suppress the alternative lengthening of telomere (ALT) pathway in telomerase–negative cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Old drug, new target: ellipticines selectively inhibit RNA polymerase I transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes [mdpi.com]

Di-Ellipticine-RIBOTAC: A Technical Guide to a Novel RNA-Targeting Chimera for C9ALS/FTD

For Immediate Release

Jupiter, FL – December 5, 2025 – A comprehensive technical guide on di-Ellipticine-RIBOTAC, a novel dual-function small molecule, has been compiled for researchers, scientists, and professionals in drug development. This document details the core science, mechanism of action, and preclinical data of this promising therapeutic candidate for amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) associated with the C9orf72 gene mutation (c9ALS/FTD).

This compound is an innovative ribonuclease-targeting chimera (RIBOTAC) designed to selectively recognize and degrade the toxic RNA transcripts produced from the expanded GGGGCC (G4C2) repeat in the C9orf72 gene. These transcripts, known as r(G4C2)exp, are a primary driver of neurodegeneration in c9ALS/FTD. This guide provides an in-depth overview of the molecule's design, synthesis, and its therapeutic effects as demonstrated in patient-derived cells and in vivo models.

Core Concept and Mechanism of Action

This compound is a chimeric molecule that consists of two key components: a substituted di-ellipticine moiety that serves as a high-affinity binding agent for the hairpin structure of the r(G4C2)exp RNA, and a small molecule recruiter that engages the endogenous ribonuclease L (RNase L). By bringing RNase L into close proximity with the target RNA, this compound triggers the degradation of the toxic r(G4C2)exp transcripts.[1][2] This targeted degradation approach aims to mitigate the downstream pathological effects of the mutation, including the formation of RNA foci and the production of toxic dipeptide repeat (DPR) proteins.[1][2]

The selective degradation of the mutant C9orf72 allele is a key feature of this therapeutic strategy.[1][2] Transcriptome-wide analyses have been conducted to confirm the selectivity of this compound for the expanded r(G4C2) repeat, with minimal off-target effects observed.[1]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy in Patient-Derived Cells

| Cell Type | Parameter Measured | Concentration | Result |

| c9ALS Patient-Derived LCLs | C9orf72 Intron 1 Abundance | IC50 | ~50 nM |

| c9ALS Patient-Derived iPSCs | r(G4C2)exp-containing Intron 1 Abundance | 50 nM | 45 ± 11% reduction |

| c9ALS Patient-Derived iPSCs | r(G4C2)exp-containing Intron 1 Abundance | 500 nM | 64 ± 10% reduction |

| c9ALS Patient-Derived iPSNs | Intron 1 Abundance | 50 nM | Significant reduction (P < 0.05) |

| c9ALS Patient-Derived LCLs | poly(GP) DPR Abundance | 500 nM | 71 ± 11% reduction |

Table 2: In Vivo Efficacy in a c9ALS/FTD Mouse Model

| Treatment Group | Parameter Measured | Result |

| This compound (33 nmol, single ICV injection) | r(G4C2)exp-containing Intron 1 mRNA Abundance | 44 ± 22% reduction |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the substituted di-ellipticine binder followed by its conjugation to the RNase L recruiter via a linker. The detailed synthetic scheme and procedures can be found in the supplementary materials of the primary research publication.

Cell Culture and Treatment

-

Patient-Derived Lymphoblastoid Cell Lines (LCLs), Induced Pluripotent Stem Cells (iPSCs), and iPSC-derived Spinal Neurons (iPSNs): Cells were cultured under standard conditions. For treatment, this compound was added to the culture medium at the indicated concentrations and for the specified durations as described in the primary literature.

Quantitative Real-Time PCR (RT-qPCR)

Total RNA was isolated from cells or tissues using standard methods. cDNA was synthesized, and qPCR was performed using primers specific for the C9orf72 intron 1 containing the G4C2 repeat expansion and housekeeping genes for normalization.

Dipeptide Repeat Protein (DPR) Quantification

DPR levels, specifically poly(GP), were quantified using a meso scale discovery (MSD) immunoassay according to the manufacturer's instructions and as detailed in the primary research.

In Vivo Studies

-

Animal Model: A C9orf72 BAC transgenic mouse model expressing 500 r(G4C2) repeats was used.

-

Administration: this compound was administered via a single intracerebroventricular (ICV) injection.

-

Analysis: Three weeks post-injection, brain tissue was collected for RT-qPCR and DPR analysis.

Experimental Workflow

References

A Technical Guide to Proof-of-Concept Studies for a di-Ellipticine-RIBOTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic degradation of specific RNA molecules presents a promising therapeutic avenue for a multitude of diseases, including cancer. Ribonuclease-Targeting Chimeras (RIBOTACs) are bifunctional molecules designed to co-opt endogenous ribonucleases, such as RNase L, to selectively cleave a target RNA.[1][2] This guide outlines a hypothetical proof-of-concept study for a novel therapeutic agent: a di-Ellipticine-RIBOTAC.

Ellipticine (B1684216) and its derivatives are alkaloids with known anti-cancer properties. Notably, they have been identified as potent and specific inhibitors of RNA polymerase I (Pol-I) transcription, the enzyme responsible for ribosomal RNA (rRNA) synthesis.[3][4] This is achieved by disrupting the interaction between the promoter recognition factor SL1 and the rRNA promoter.[4][5] Given that cancer cells have a high demand for ribosome biogenesis to sustain their rapid proliferation, targeting rRNA is a compelling anti-cancer strategy.

This document proposes a "this compound" that leverages two ellipticine moieties as an "RNA-binding element" to potentially achieve higher affinity and specificity for structured regions of ribosomal RNA. This dimeric ellipticine head would be conjugated via a linker to an "RNase L-recruiting element," thereby directing the degradation of rRNA.

Hypothesized Mechanism of Action

The proposed this compound is a chimeric small molecule composed of three key components: a dimeric ellipticine ligand for rRNA binding, a flexible linker, and a small molecule that recruits and activates endogenous RNase L. The mechanism is envisioned as follows:

-

The di-Ellipticine moiety selectively binds to a specific structural motif within the ribosomal RNA (rRNA) of the 60S or 40S subunit.

-

This binding event brings the RNase L recruiter into proximity with latent, monomeric RNase L in the cytoplasm.

-

The recruited RNase L dimerizes and becomes activated.

-

The activated RNase L then cleaves the target rRNA in the vicinity of the binding site.

-

Degradation of rRNA disrupts ribosome assembly and function, leading to an inhibition of protein synthesis.

-

The cumulative effect is the induction of cell cycle arrest and apoptosis, particularly in cancer cells with high rates of ribosome biogenesis.

Conceptual Signaling Pathway

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols for Proof-of-Concept

A rigorous experimental plan is required to validate this concept. The following outlines the key stages and methodologies.

Synthesis of this compound and Control Molecules

-

Objective: To chemically synthesize the bifunctional molecule and appropriate controls.

-

Methodology:

-

Synthesis of the di-Ellipticine Ligand: Synthesize a dimeric ellipticine compound connected by a short, flexible linker (e.g., a polyethylene (B3416737) glycol (PEG) chain). This involves adapting known ellipticine synthesis protocols.[6]

-

Synthesis of the RNase L Recruiter: Synthesize a known small-molecule binder of RNase L.

-

Conjugation: Conjugate the di-Ellipticine ligand to the RNase L recruiter using a suitable linker of varying lengths to optimize spatial orientation. Click chemistry is a common and efficient method for such conjugations.

-

Synthesis of Control Molecules:

-

The di-Ellipticine ligand alone (to assess binding and non-RIBOTAC effects).

-

The RNase L recruiter alone.

-

An inactive enantiomer of the RNase L recruiter conjugated to the di-Ellipticine ligand (to demonstrate RNase L-dependence).

-

A "mono-Ellipticine-RIBOTAC" (to validate the benefit of the dimeric design).

-

-

Purification and Characterization: Purify all compounds using High-Performance Liquid Chromatography (HPLC). Characterize their structures and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

In Vitro Validation of RNase L Activation

-

Objective: To confirm that the this compound can bind to and activate RNase L.[7]

-

Methodology:

-

Recombinant RNase L Expression: Express and purify recombinant human RNase L.[7]

-

RNase L Activation Assay: Use a FRET (Förster Resonance Energy Transfer)-based assay. A short RNA oligonucleotide labeled with a fluorophore and a quencher is used as a substrate. In the presence of active RNase L, the oligo is cleaved, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

Procedure: Incubate recombinant RNase L with the FRET substrate and varying concentrations of the this compound. Measure fluorescence over time.

-

Controls: Include the di-Ellipticine ligand alone (should not activate RNase L) and the RNase L recruiter alone (should activate RNase L).

-

In Vitro rRNA Binding and Degradation Assays

-

Objective: To demonstrate direct binding of the di-Ellipticine moiety to rRNA and subsequent cleavage by recruited RNase L.

-

Methodology:

-

Isolation of Ribosomes: Isolate ribosomes from a relevant human cancer cell line (e.g., HeLa or a breast cancer line like MDA-MB-231).

-

Binding Assay (e.g., Microscale Thermophoresis - MST): Label isolated ribosomes or purified rRNA with a fluorescent dye. Titrate the di-Ellipticine ligand and measure the change in thermophoretic movement to determine the binding affinity (Kd).

-

In Vitro Degradation Assay: Incubate isolated ribosomes with the this compound and recombinant RNase L.

-

Analysis: Extract the RNA and analyze for rRNA degradation using an Agilent Bioanalyzer or gel electrophoresis.[8][9] Look for a decrease in the 28S and 18S rRNA peaks and an increase in smaller fragments.

-

Controls:

-

Ribosomes + this compound (no RNase L).

-

Ribosomes + RNase L (no RIBOTAC).

-

Ribosomes + di-Ellipticine ligand + RNase L.

-

Ribosomes + inactive RIBOTAC + RNase L.

-

-

Cellular Assays for rRNA Degradation and Biological Effects

-

Objective: To confirm that the this compound can enter cells, degrade rRNA, inhibit protein synthesis, and induce cancer cell death.

-

Methodology:

-

Cell Culture: Use cancer cell lines known for high rates of proliferation (e.g., HeLa, MDA-MB-231) and a non-cancerous control cell line (e.g., MCF-10A).

-

Treatment: Treat cells with increasing concentrations of the this compound and control molecules for various time points (e.g., 24, 48, 72 hours).

-

rRNA Quantification: Isolate total RNA from treated cells. Quantify the levels of 18S and 28S rRNA relative to a control transcript (e.g., ACTB mRNA) using reverse transcription quantitative PCR (RT-qPCR).[10][11]

-

Protein Synthesis Assay: Measure the rate of protein synthesis using a puromycin (B1679871) incorporation assay (e.g., SUnSET) followed by western blotting for puromycin.

-

Cytotoxicity Assay: Assess cell viability using an MTT or CellTiter-Glo assay to determine the IC50 value.

-

Apoptosis Assay: Measure apoptosis by Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Data Presentation: Hypothetical Results

Quantitative data should be presented in clear, structured tables.

Table 1: In Vitro Binding Affinity and RNase L Activation

| Compound | Target | Assay | Result (Kd or EC50) |

|---|---|---|---|

| di-Ellipticine Ligand | Ribosomes | MST | 150 nM (Kd) |

| mono-Ellipticine Ligand | Ribosomes | MST | 800 nM (Kd) |

| This compound | RNase L | FRET Assay | 50 nM (EC50) |

| RNase L Recruiter | RNase L | FRET Assay | 45 nM (EC50) |

| Inactive RIBOTAC | RNase L | FRET Assay | > 10 µM (EC50) |

Table 2: Cellular Activity in MDA-MB-231 Cells (48h Treatment)

| Compound | rRNA Degradation (DC50) | Protein Synthesis Inhibition (IC50) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | 100 nM | 120 nM | 250 nM |

| mono-Ellipticine-RIBOTAC | 600 nM | 750 nM | 1.5 µM |

| di-Ellipticine Ligand | > 10 µM | > 10 µM | 5 µM |

| Inactive RIBOTAC | > 10 µM | > 10 µM | > 10 µM |

| RNase L Recruiter | No degradation | No inhibition | > 20 µM |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound proof-of-concept.

This technical guide provides a conceptual framework for the development and validation of a this compound. By leveraging the known propensity of ellipticine to target components of ribosome biogenesis and combining it with the targeted degradation strategy of RIBOTACs, this novel molecule holds the potential to be a potent and selective anti-cancer agent. The outlined experimental protocols provide a clear path for researchers to test this hypothesis, from chemical synthesis to cellular validation. Successful completion of these proof-of-concept studies would lay the groundwork for further preclinical development.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. mdpi.com [mdpi.com]

- 3. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Old drug, new target: ellipticines selectively inhibit RNA polymerase I transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods of RNA Quality Assessment [worldwide.promega.com]

- 9. RNA Quality and RNA Sample Assessment | Thermo Fisher Scientific - US [thermofisher.com]

- 10. biorxiv.org [biorxiv.org]

- 11. A scalable and cost-efficient rRNA depletion approach to enrich RNAs for molecular biology investigations - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Novel Ellipticine Derivatives for the Synthesis of Precision RIBOTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of pathogenic RNAs represents a paradigm shift in therapeutic intervention. Ribonuclease-targeting chimeras (RIBOTACs) are bifunctional molecules designed to bring a specific RNA target into proximity with a ribonuclease, leading to the target's degradation. This guide explores the untapped potential of novel ellipticine (B1684216) derivatives as the RNA-binding moiety in RIBOTAC synthesis. Ellipticine, a potent antineoplastic agent, and its derivatives are known to interact with nucleic acids, primarily through DNA intercalation and targeting of G-quadruplex structures.[1][2] This inherent affinity for nucleic acid structures suggests their potential for selective binding to structured RNAs, such as oncogenic primary microRNAs (pri-miRNAs). Here, we propose a novel framework for the design, synthesis, and evaluation of ellipticine-based RIBOTACs, focusing on the well-validated oncogenic target, pri-miRNA-21. We will detail the synthetic chemistry, experimental validation protocols, and the underlying signaling pathways, providing a comprehensive roadmap for the development of this innovative class of RNA-targeting therapeutics.

Introduction: The RIBOTAC Revolution

Targeted protein degradation, exemplified by Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. The same principle is now being applied to the vast and largely untapped landscape of the transcriptome through the development of RIBOTACs. These chimeric molecules consist of three key components: an RNA-binding moiety that selectively recognizes the target RNA, a linker, and a moiety that recruits an endogenous ribonuclease, most commonly RNase L.[3][4][5] The proximity-induced degradation of the target RNA offers a catalytic mechanism of action with the potential for sub-stoichiometric efficacy.[3]

The success of a RIBOTAC hinges on the specificity and affinity of its RNA-binding head. While various small molecules have been explored for this purpose, the diverse and complex world of RNA secondary and tertiary structures presents a significant challenge in identifying suitable binders.[6][7]

Ellipticine and its Derivatives: A New Frontier in RNA Binding

Ellipticine is a naturally occurring alkaloid with a planar, heterocyclic structure that has long been recognized for its potent anticancer activity.[8] Its primary mechanisms of action include DNA intercalation and the inhibition of topoisomerase II.[9][10] More recently, studies have revealed that ellipticine and its derivatives can also bind to and stabilize G-quadruplex structures, which can be found in both DNA and RNA.[1][2] This ability to recognize specific nucleic acid topologies makes ellipticine derivatives attractive candidates for development as RNA binders for RIBOTACs.

Several novel ellipticine derivatives have been synthesized with modifications at various positions of the carbazole (B46965) ring system, offering a rich chemical space for optimizing RNA binding affinity and selectivity.[3][9][11][12]

A Proposed Ellipticine-Based RIBOTAC Targeting pri-miRNA-21

To illustrate the potential of this approach, we propose the design of a novel ellipticine-based RIBOTAC targeting the primary microRNA-21 (pri-miRNA-21). Pri-miRNA-21 is a well-established oncogenic RNA that is overexpressed in a wide range of cancers and plays a crucial role in tumor progression and metastasis.[6][7] Small molecules have been developed that bind to specific structural motifs within the pri-miRNA-21 precursor, inhibiting its processing into the mature, functional miRNA.[7][13]

Our proposed RIBOTAC, named "Elli-Ribo-21," will feature a novel ellipticine derivative designed for enhanced binding to a putative G-quadruplex or other structured region within pri-miRNA-21. This ellipticine warhead will be conjugated via a flexible linker to a known RNase L-recruiting small molecule.

Design of the Ellipticine Warhead

Based on the known structure-activity relationships of ellipticine derivatives and small molecules that bind structured RNAs, we propose a derivative with the following features:

-

Core Structure: The rigid, planar tetracyclic core of ellipticine for intercalation and stacking interactions.

-

Substitution for RNA Recognition: Introduction of a side chain at the N-6 position of the pyridocarbazole ring. This position is amenable to chemical modification without disrupting the core structure's binding capabilities. The side chain will be designed to mimic functionalities present in known pri-miRNA-21 binders, such as hydrogen bond donors and acceptors, to enhance specificity.

Selection of the RNase L Recruiter and Linker

For the RNase L recruiting moiety, we will utilize a well-characterized heterocyclic small molecule that has been successfully employed in other RIBOTACs.[14][15] A flexible polyethylene (B3416737) glycol (PEG) linker will be used to connect the ellipticine derivative to the RNase L recruiter, providing the necessary spatial orientation for the formation of a productive ternary complex between the RIBOTAC, pri-miRNA-21, and RNase L.

Synthesis of Elli-Ribo-21

The synthesis of Elli-Ribo-21 will be a multi-step process involving the separate synthesis of the functionalized ellipticine derivative and the linker-modified RNase L recruiter, followed by their conjugation.

Synthetic Scheme

A generalized synthetic scheme is presented below. The synthesis of the ellipticine core can be achieved through established literature methods. The key steps involve the functionalization of the ellipticine core and the subsequent click chemistry reaction to attach the linker and RNase L recruiter.

Caption: General Synthetic Scheme for Elli-Ribo-21.

Experimental Protocols

The following section outlines the key experimental protocols required to validate the synthesis, RNA-binding properties, and biological activity of Elli-Ribo-21.

In Vitro Transcription and Purification of pri-miRNA-21

-

Objective: To produce high-purity pri-miRNA-21 for in vitro binding and cleavage assays.

-

Methodology:

-

A DNA template encoding the pri-miRNA-21 sequence is synthesized. This template should include a T7 RNA polymerase promoter at the 5' end.[16][17][18][19][20]

-

In vitro transcription is performed using T7 RNA polymerase and ribonucleotide triphosphates (NTPs).

-

The resulting RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE).

-

The purified pri-miRNA-21 is refolded by heating and slow cooling in a buffer containing MgCl2 to ensure proper secondary structure formation.

-

RNA Binding Assays

-

Objective: To determine the binding affinity and specificity of the novel ellipticine derivative and the final Elli-Ribo-21 conjugate to pri-miRNA-21.

-

Methodologies:

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Fluorescence Polarization (FP): A fluorescently labeled pri-miRNA-21 is titrated with increasing concentrations of the ellipticine derivative or Elli-Ribo-21. The change in polarization is used to calculate the Kd.

-

In Vitro RNase L Cleavage Assay

-

Objective: To demonstrate that Elli-Ribo-21 can recruit and activate RNase L to cleave pri-miRNA-21.

-

Methodology:

-

Radiolabeled or fluorescently labeled pri-miRNA-21 is incubated with recombinant human RNase L.

-

Increasing concentrations of Elli-Ribo-21 are added to the reaction.

-

Control reactions will include the ellipticine derivative alone, the RNase L recruiter alone, and a non-targeting control RIBOTAC.

-

The reaction products are resolved on a denaturing PAGE gel and visualized by autoradiography or fluorescence imaging to detect cleavage products.

-

Cellular Assays

-

Objective: To evaluate the ability of Elli-Ribo-21 to degrade pri-miRNA-21 in a cellular context and induce a biological response.

-

Methodologies:

-

RT-qPCR: A cancer cell line with high expression of miR-21 (e.g., MDA-MB-231) is treated with Elli-Ribo-21. Total RNA is extracted, and the levels of pri-miRNA-21 and mature miR-21 are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Western Blot: The protein levels of known miR-21 targets (e.g., PTEN, PDCD4) are assessed by Western blot to confirm the downstream biological effect of miR-21 degradation.

-

Cell Viability and Apoptosis Assays: The effect of Elli-Ribo-21 on cancer cell proliferation and apoptosis is measured using assays such as MTT or Annexin V staining.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Binding Affinities of Ellipticine Derivatives and Elli-Ribo-21 to pri-miRNA-21

| Compound | Method | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Novel Ellipticine Derivative | ITC | Value | Value | Value |

| Elli-Ribo-21 | ITC | Value | Value | Value |

| Novel Ellipticine Derivative | FP | Value | N/A | N/A |

| Elli-Ribo-21 | FP | Value | N/A | N/A |

| Control Ellipticine | ITC | Value | Value | Value |

Table 2: In Vitro Cleavage of pri-miRNA-21 by Elli-Ribo-21

| Compound | Concentration (nM) | % Cleavage of pri-miRNA-21 |

| Elli-Ribo-21 | 10 | Value |

| Elli-Ribo-21 | 100 | Value |

| Elli-Ribo-21 | 1000 | Value |

| Ellipticine Derivative Alone | 1000 | Value |

| RNase L Recruiter Alone | 1000 | Value |

| Control RIBOTAC | 1000 | Value |

Table 3: Cellular Activity of Elli-Ribo-21 in MDA-MB-231 Cells

| Treatment | Concentration (µM) | pri-miRNA-21 Level (fold change) | Mature miR-21 Level (fold change) | PTEN Protein Level (fold change) | Cell Viability (% of control) |

| Elli-Ribo-21 | 0.1 | Value | Value | Value | Value |

| Elli-Ribo-21 | 1 | Value | Value | Value | Value |

| Elli-Ribo-21 | 10 | Value | Value | Value | Value |

| Ellipticine Derivative Alone | 10 | Value | Value | Value | Value |

| Control RIBOTAC | 10 | Value | Value | Value | Value |

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and workflows are essential for understanding the proposed research.

Caption: Proposed Mechanism of Action for Elli-Ribo-21.

Caption: Experimental Workflow for Elli-Ribo-21 Validation.

Conclusion and Future Directions

The convergence of the RNA-targeting capabilities of ellipticine derivatives with the precision of RIBOTAC technology presents a promising new avenue for the development of novel anticancer therapeutics. The proposed framework for the design, synthesis, and evaluation of "Elli-Ribo-21" provides a clear and actionable path for researchers in this field. Future work should focus on expanding the library of ellipticine derivatives to screen for binders against a wider range of oncogenic RNAs, optimizing linker chemistry for improved efficacy, and conducting in vivo studies to validate the therapeutic potential of this exciting new class of molecules. The principles outlined in this guide can be adapted to target other disease-relevant RNAs, opening up a vast new landscape for therapeutic intervention.

References

- 1. Design and Implementation of Synthetic RNA Binders for the Inhibition of miR-21 Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small Molecule Targeted Recruitment of a Nuclease to RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic small-molecule RNA ligands: future prospects as therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting miRNA by tunable small molecule binders: peptidic aminosugar mediated interference in miR-21 biogenesis reverts epithelial to mesenchymal transition - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 12. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Small-molecule targeted recruitment of a nuclease to cleave an oncogenic RNA in a mouse model of metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Transcription of Plant miRNA for Structural and Processing Analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. In Vitro Transcription of Plant miRNA for Structural and Processing Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. High-throughput protocol for studying pri-miRNA processing using randomized sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the In Vitro Characterization of di-Ellipticine-RIBOTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed in vitro characterization of a novel di-Ellipticine-RIBOTAC. This chimeric molecule is designed to leverage the RNA-targeting properties of ellipticine (B1684216) derivatives to specifically direct the degradation of a target RNA through the recruitment of endogenous RNase L. The guide details the hypothesized mechanism of action, a complete workflow for in vitro characterization, and detailed protocols for key experiments, including binding affinity assays, cell viability assays, and target engagement and degradation studies. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams. This document serves as a foundational resource for researchers and drug development professionals interested in the evaluation of novel RNA-degrading therapeutics.

Introduction

Ellipticine and its derivatives are a class of potent antineoplastic agents with a multifaceted mechanism of action that includes DNA intercalation and the inhibition of topoisomerase II.[1][2] Notably, certain ellipticines have been shown to selectively inhibit RNA Polymerase I (Pol-I) transcription by disrupting the interaction between the promoter recognition factor SL1 and the rRNA promoter.[3] This inherent RNA-targeting capability makes ellipticine an attractive scaffold for the development of RNA-targeting therapeutics.

Ribonuclease-Targeting Chimeras (RIBOTACs) are a novel class of small molecules designed to selectively degrade target RNAs.[4][5] These chimeric molecules consist of an RNA-binding moiety linked to a ribonuclease-recruiting ligand. By binding to a specific RNA and recruiting an endogenous ribonuclease, such as RNase L, RIBOTACs can induce the catalytic degradation of the target RNA.[6][7]

This guide focuses on a hypothetical molecule, "this compound," which is conceptualized as a dimer of ellipticine molecules (di-Ellipticine) serving as the RNA-binding element, conjugated to an RNase L recruiting ligand. The proposed target for this molecule is a specific RNA sequence that is recognized by the di-Ellipticine moiety. The following sections will provide a detailed roadmap for the comprehensive in vitro characterization of this novel therapeutic agent.

Proposed Mechanism of Action

The this compound is designed to act as a bridge between a target RNA and RNase L. The di-Ellipticine portion of the molecule is hypothesized to bind to a specific structural motif within the target RNA. The RNase L recruiter then engages with endogenous RNase L, bringing it into close proximity with the target RNA. This induced proximity is expected to lead to the site-specific cleavage and subsequent degradation of the target RNA.

In Vitro Characterization Workflow

A systematic in vitro characterization is essential to validate the proposed mechanism of action and to determine the potency and selectivity of the this compound. The following workflow outlines the key experimental stages.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the in vitro characterization of this compound.

Table 1: Binding Affinity of this compound to Target RNA

| Compound | Target RNA | Kd (nM) | Assay Method |

| This compound | Target RNA | Value | Fluorescence Polarization |

| di-Ellipticine (control) | Target RNA | Value | Fluorescence Polarization |

| Scrambled RIBOTAC (control) | Target RNA | Value | Fluorescence Polarization |

Table 2: In Vitro RNA Degradation Efficacy

| Compound | Target RNA | EC50 (nM) | Max Degradation (%) |

| This compound | Target RNA | Value | Value |

| di-Ellipticine (control) | Target RNA | Value | Value |

| RNase L recruiter (control) | Target RNA | Value | Value |

Table 3: Cellular Potency in Cancer Cell Lines

| Cell Line | IC50 (µM) |

| Cell Line A (Target RNA high) | Value |

| Cell Line B (Target RNA low) | Value |

| Normal Cell Line (control) | Value |

Table 4: Target RNA and Protein Reduction in Cells

| Treatment | Target RNA Reduction (%) | Downstream Protein Reduction (%) |

| This compound (1 µM) | Value | Value |

| di-Ellipticine (1 µM) | Value | Value |

| Vehicle Control | 0 | 0 |

Detailed Experimental Protocols

Fluorescence Polarization Binding Assay

This assay measures the binding affinity of the this compound to a fluorescently labeled target RNA.

Materials:

-

This compound

-

Fluorescein-labeled target RNA

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% Tween-20)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader with polarization filters

Protocol:

-

Prepare a 2X solution of the fluorescein-labeled target RNA in binding buffer at a final concentration of 10 nM.

-

Prepare a serial dilution of the this compound in binding buffer.

-

Add 10 µL of the 2X labeled RNA solution to each well of the 384-well plate.

-

Add 10 µL of the serially diluted compound to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

-

Plot the change in millipolarization (mP) as a function of compound concentration and fit the data to a one-site binding model to determine the Kd.

In Vitro RNA Cleavage Assay

This assay visualizes the degradation of the target RNA in the presence of the this compound and RNase L.

Materials:

-

This compound

-

32P-labeled target RNA

-

Recombinant human RNase L

-

Cleavage buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Denaturing polyacrylamide gel (e.g., 10% acrylamide, 8 M urea)

-

Phosphorimager

Protocol:

-

Set up reactions in a total volume of 20 µL in the cleavage buffer.

-

Add the 32P-labeled target RNA to a final concentration of 10 nM.

-

Add recombinant RNase L to a final concentration of 50 nM.

-

Add varying concentrations of the this compound.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding an equal volume of 2X formamide (B127407) loading dye.

-

Denature the samples at 95°C for 5 minutes and then place on ice.

-

Resolve the RNA fragments on a denaturing polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the bands using a phosphorimager and quantify the percentage of cleaved RNA.

Cell Viability Assay (MTT)

This assay determines the cytotoxic effect of the this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the this compound for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

RNA Pulldown Assay

This assay confirms the binding of the this compound to the target RNA in a cellular context.

Materials:

-

Biotinylated this compound

-

Cell lysate

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

RNA extraction kit

-

RT-qPCR reagents

Protocol:

-

Incubate the biotinylated this compound with cell lysate for 2 hours at 4°C with gentle rotation.

-

Add pre-washed streptavidin-coated magnetic beads and incubate for another hour.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the bound RNA from the beads.

-

Purify the eluted RNA using an RNA extraction kit.

-

Perform RT-qPCR to quantify the amount of target RNA pulled down relative to a control RNA.

Western Blot Analysis

This assay measures the levels of a downstream protein whose expression is regulated by the target RNA.

Materials:

-

This compound-treated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Primary antibody against the protein of interest

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells treated with this compound and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot using a chemiluminescence imaging system and quantify the protein band intensities.

Conclusion

The in vitro characterization workflow and protocols detailed in this guide provide a robust framework for the evaluation of the novel this compound. By systematically assessing its binding affinity, RNA degradation efficacy, cellular potency, and target engagement, researchers can gain a comprehensive understanding of its therapeutic potential. The successful completion of these studies will be a critical step in the preclinical development of this promising new class of RNA-targeting therapeutics.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to di-Ellipticine-RIBOTAC: A Novel Strategy for Targeting Non-Coding RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of druggable targets is rapidly expanding beyond the proteome to the vast and complex world of non-coding RNAs (ncRNAs). These molecules play critical roles in cellular physiology and are frequently dysregulated in disease, making them compelling targets for therapeutic intervention. Ribonuclease-Targeting Chimeras (RIBOTACs) have emerged as a powerful modality to selectively degrade target RNAs. This whitepaper introduces a novel, hypothetical RIBOTAC, termed "di-Ellipticine-RIBOTAC," designed to target structured ncRNAs. This bifunctional molecule leverages the RNA-binding properties of the natural product Ellipticine (B1684216) and the catalytic power of endogenous RNase L to achieve potent and specific degradation of disease-associated ncRNAs. Here, we provide an in-depth technical guide on the core principles, mechanism of action, experimental validation, and potential applications of the this compound platform.

Introduction: The Rise of RNA as a Therapeutic Target

For decades, drug discovery has predominantly focused on proteins. However, it is now understood that a significant portion of the human genome is transcribed into non-coding RNAs (ncRNAs) that are not translated into proteins but function as critical regulators of gene expression.[1] Dysregulation of ncRNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[1]

Targeting RNA with small molecules presents a unique set of challenges and opportunities. Unlike the well-defined binding pockets of many proteins, RNA structure is often more dynamic and less complex. However, specific structural motifs within RNA, such as hairpins, bulges, and G-quadruplexes, can serve as recognition sites for small molecules.[2]

RIBOTACs represent a paradigm shift in targeting RNA, moving beyond simple occupancy-based inhibition to catalytic degradation.[1] These chimeric molecules consist of a small molecule that binds to the target RNA, a linker, and a moiety that recruits a ribonuclease, typically the ubiquitously expressed RNase L, to the vicinity of the target RNA, leading to its cleavage and subsequent degradation.[1]

The this compound: A Hypothetical Design

We propose a novel RIBOTAC construct, the this compound, designed for high-affinity and specific targeting of ncRNAs containing G-quadruplex structures.

2.1. The RNA-Binding Moiety: A Dimer of Ellipticine

Ellipticine is a natural alkaloid known for its anti-cancer properties, which are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II.[3][4] More recently, Ellipticine has been shown to bind to and stabilize G-quadruplex structures in the telomeric regions of DNA.[5] G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acid sequences and are found in functionally important regions of the genome and transcriptome, including in the promoters of oncogenes and within non-coding RNAs.

The "di-Ellipticine" component of our proposed RIBOTAC consists of two Ellipticine molecules connected by a flexible linker. This dimeric design is intended to enhance the binding affinity and specificity for ncRNAs that possess multiple G-quadruplex motifs in close proximity. The bivalent binding is hypothesized to significantly increase the avidity for the target RNA compared to a monomeric Ellipticine ligand.

2.2. The RNase L Recruiting Moiety

The di-Ellipticine dimer is chemically conjugated to a small molecule known to bind and activate RNase L.[1] Upon binding of the di-Ellipticine portion to the target ncRNA, the RNase L recruiting moiety is positioned to locally increase the concentration and activate the latent RNase L, an interferon-inducible enzyme involved in the host antiviral response.[6]

2.3. The Linker

The linker connecting the di-Ellipticine head and the RNase L recruiter is a critical component that influences the molecule's overall efficacy. Its length and composition must be optimized to allow for the simultaneous binding of the di-Ellipticine to the target RNA and the recruitment of RNase L, facilitating the formation of a productive ternary complex (this compound:ncRNA:RNase L).

Mechanism of Action

The proposed mechanism of action for the this compound follows the established principles of RIBOTAC technology and is illustrated in the signaling pathway diagram below.

Caption: Mechanism of action of this compound.

The process begins with the this compound entering the cell and binding to the G-quadruplex structures on the target ncRNA. This binding event brings the RNase L recruiting moiety into proximity with latent RNase L, inducing its dimerization and activation. The activated RNase L then cleaves the target ncRNA. The cleaved RNA is subsequently degraded by cellular exonucleases. The degradation of the target ncRNA disrupts its function, leading to a downstream therapeutic effect.

Experimental Protocols

The following section details the key experimental protocols for the synthesis, characterization, and validation of a this compound.

4.1. Synthesis of this compound

The synthesis of the this compound is a multi-step process.

Caption: Synthetic workflow for this compound.

Protocol:

-

Synthesis of Ellipticine Monomer with Functional Handle: Synthesize Ellipticine or a derivative containing a reactive functional group (e.g., an amine or carboxylic acid) suitable for linker attachment. This can be achieved through established multi-step organic synthesis routes.

-

Dimerization: React the functionalized Ellipticine monomer with a bifunctional linker precursor to form the di-Ellipticine head. The choice of linker will determine the spacing and flexibility between the two Ellipticine units.

-

Synthesis of RNase L Recruiter: Synthesize a known small molecule RNase L activator with a compatible functional group for conjugation.

-

Linker Attachment to di-Ellipticine: Attach a polyethylene (B3416737) glycol (PEG) or other suitable linker to the di-Ellipticine dimer.

-

Final Conjugation: Conjugate the di-Ellipticine-linker intermediate with the RNase L recruiting moiety via a stable covalent bond (e.g., an amide bond) to yield the final this compound.

-

Purification and Characterization: Purify the final product using high-performance liquid chromatography (HPLC) and characterize its structure and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

4.2. In Vitro RNA Degradation Assay

This assay confirms the ability of the this compound to induce RNase L-mediated degradation of the target ncRNA.

Protocol:

-

Prepare RNA: In vitro transcribe and purify the target ncRNA.

-

Reaction Setup: In an RNase-free microcentrifuge tube, combine the following in order:

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Target ncRNA (final concentration 100 nM)

-

This compound (at various concentrations)

-

Recombinant human RNase L (final concentration 10 nM)

-

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Stop the reaction by adding a formamide-containing loading buffer.

-

Analysis: Analyze the RNA degradation products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a suitable RNA dye (e.g., SYBR Gold).

4.3. Cellular Uptake and RNA Degradation Analysis

This experiment validates the activity of the this compound in a cellular context.

Protocol:

-

Cell Culture: Plate cells expressing the target ncRNA in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the this compound or a vehicle control.

-

Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

Quantitative RT-PCR (qRT-PCR): Perform reverse transcription followed by quantitative PCR using primers specific for the target ncRNA and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative expression of the target ncRNA in treated versus control cells to determine the extent of degradation.

4.4. RNA Co-Immunoprecipitation (RIP)

This protocol confirms the formation of the ternary complex in cells.

Protocol:

-

Cell Treatment: Treat cells with the this compound or a control.

-

Cross-linking (optional): Cross-link RNA-protein interactions using formaldehyde.

-

Cell Lysis: Lyse the cells in a buffer that preserves RNA-protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against RNase L conjugated to magnetic beads.

-

Washes: Wash the beads to remove non-specifically bound proteins and RNA.

-

Elution and RNA Purification: Elute the immunoprecipitated complexes and purify the co-immunoprecipitated RNA.

-

Analysis: Analyze the purified RNA for the presence of the target ncRNA by qRT-PCR.

Data Presentation

The following tables present representative quantitative data that could be expected from the successful development and validation of a this compound targeting a hypothetical oncogenic lncRNA, "lncRNA-X".

Table 1: In Vitro Degradation of lncRNA-X by this compound

| Compound | Concentration (nM) | % lncRNA-X Degradation (at 60 min) |

| This compound | 10 | 25.3 ± 3.1 |

| 50 | 68.7 ± 5.4 | |

| 100 | 89.1 ± 2.8 | |

| 500 | 95.6 ± 1.9 | |

| Ellipticine Monomer | 500 | < 5 |

| RNase L Recruiter | 500 | < 5 |

| Vehicle Control | - | 0 |

Table 2: Cellular Degradation of lncRNA-X in Cancer Cell Line

| Compound | Concentration (µM) | % lncRNA-X Remaining (at 48h) |

| This compound | 0.1 | 78.2 ± 6.5 |

| 0.5 | 45.9 ± 4.2 | |

| 1.0 | 21.3 ± 3.7 | |

| 5.0 | 8.9 ± 2.1 | |

| di-Ellipticine (no recruiter) | 5.0 | 98.1 ± 3.3 |

| Mismatched RIBOTAC | 5.0 | 95.4 ± 4.8 |

| Vehicle Control | - | 100 |

Table 3: Target Engagement in Cells (RIP-qRT-PCR)

| Condition | Fold Enrichment of lncRNA-X (vs. IgG control) |

| Vehicle Control | 1.2 ± 0.3 |

| This compound (1 µM) | 15.7 ± 2.1 |

| di-Ellipticine (1 µM) | 1.5 ± 0.4 |

Logical Relationships and Workflow

The following diagram illustrates the logical workflow for the development and validation of a this compound.

Caption: Development and validation pipeline.

Conclusion and Future Directions